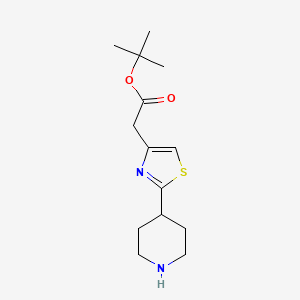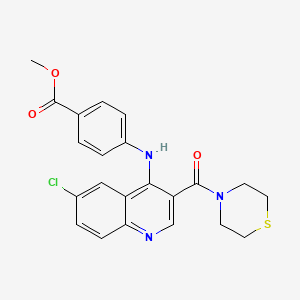
4-((6-cloro-3-(tiomorfolina-4-carbonil)quinolin-4-il)amino)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a novel compound known for its potent inhibitory effects on spleen tyrosine kinase (SYK), which plays a crucial role in B-cell receptor (BCR) signaling pathways. This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s inhibitory effects on SYK make it a valuable tool for studying BCR signaling pathways and related biological processes.
Medicine: Due to its potential therapeutic effects, it is being investigated for the treatment of diseases involving abnormal B-cell activity, such as certain types of cancer and autoimmune disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves a multi-step process. The key steps include the formation of the quinoline core, introduction of the thiomorpholine-4-carbonyl group, and subsequent coupling with the benzoate moiety. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline core or the thiomorpholine moiety.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves the inhibition of spleen tyrosine kinase (SYK). SYK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the activation and proliferation of B-cells. By inhibiting SYK, the compound disrupts BCR signaling, leading to reduced B-cell activity and potential therapeutic effects in diseases characterized by abnormal B-cell function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate include other SYK inhibitors and quinoline derivatives. Some examples are:
Fostamatinib: Another SYK inhibitor used for the treatment of chronic immune thrombocytopenia.
Quinoline-based antimalarials: Such as chloroquine and hydroxychloroquine, which share the quinoline core structure.
Uniqueness
What sets Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate apart is its specific structural features, such as the thiomorpholine-4-carbonyl group and the benzoate moiety, which contribute to its unique inhibitory profile and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-29-22(28)14-2-5-16(6-3-14)25-20-17-12-15(23)4-7-19(17)24-13-18(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFADNZCJLNKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
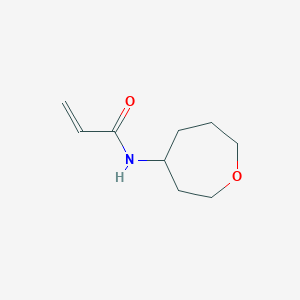
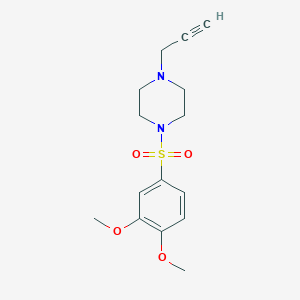
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2509445.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)
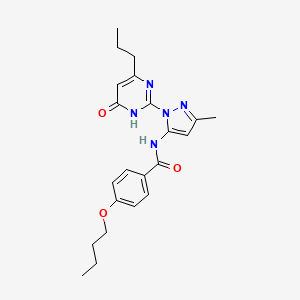
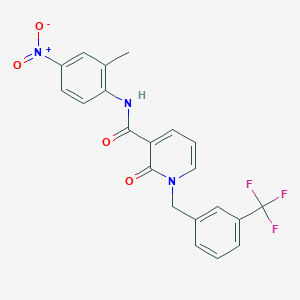
![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)
![4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2509455.png)
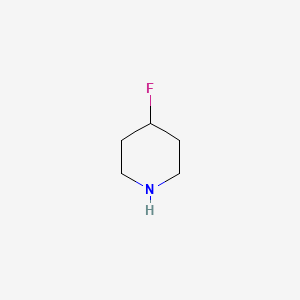
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2509457.png)
![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/new.no-structure.jpg)
